Bromo-PEG3-CH2CO2tBu

Vue d'ensemble

Description

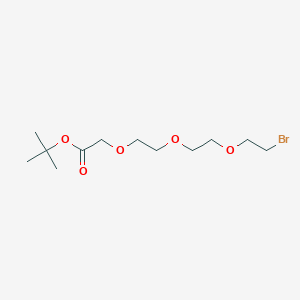

Bromo-PEG3-CH2CO2tBu is a compound belonging to the class of polyethylene glycol (PEG) derivatives. It contains a bromide group and a t-butyl protected carboxyl group. The hydrophilic PEG spacer in the compound increases its solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the t-butyl protected carboxyl group can be deprotected under acidic conditions .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Bromo-PEG3-CH2CO2tBu can be synthesized through a series of chemical reactions involving the introduction of a bromide group and a t-butyl protected carboxyl group into a PEG backbone. The synthesis typically involves the following steps:

PEGylation: The PEG backbone is first synthesized or obtained commercially.

Bromination: The PEG backbone is then reacted with a brominating agent to introduce the bromide group.

Carboxylation: The brominated PEG is further reacted with a carboxylating agent to introduce the carboxyl group.

Protection: The carboxyl group is protected using a t-butyl protecting group to yield the final product, this compound

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as chromatography and crystallization .

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Bromide Group

The bromide group serves as a primary reaction site due to its role as a strong leaving group (leaving group ability: Br⁻ > Cl⁻ > F⁻) . This enables efficient S<sub>N</sub>2 reactions with nucleophiles such as amines, thiols, or alkoxides. The PEG spacer enhances solubility in aqueous and organic media, facilitating reaction kinetics .

Key Reaction Pathways

- Mechanistic Insight : The reaction proceeds via a bimolecular nucleophilic substitution mechanism, where the nucleophile attacks the electrophilic carbon adjacent to Br, displacing Br⁻3 . Steric hindrance from the PEG chain is minimal due to its flexible ethylene oxide units .

Deprotection of the t-Butyl Ester

The t-butyl-protected carboxylate (CO2tBu) is stable under basic and neutral conditions but undergoes acid-catalyzed hydrolysis to yield a free carboxylic acid (-COOH) .

Deprotection Conditions

| Acid | Temperature | Time | Outcome |

|---|---|---|---|

| Trifluoroacetic acid (TFA) | 0–25°C | 1–2 hrs | Quantitative yield of -COOH |

| HCl in dioxane | 25–40°C | 4–6 hrs | Moderate yield (70–85%) |

- Applications : The deprotected carboxylate enables further functionalization, such as:

Dual Functionalization Strategies

This compound allows sequential reactions due to orthogonal functional groups:

- Step 1 : Bromide substitution with a targeting ligand (e.g., folate, antibody).

- Step 2 : Carboxylate deprotection and conjugation to a therapeutic agent (e.g., doxorubicin) .

Stability and Reaction Optimization

- Thermal Stability : Stable at ≤ -20°C; prolonged storage at room temperature may lead to Br⁻ hydrolysis .

- Solvent Compatibility : Optimal reactivity in DMF, DMSO, or THF; avoid protic solvents (e.g., H<sub>2</sub>O, MeOH) for S<sub>N</sub>2 reactions .

Comparative Reactivity Data

Applications De Recherche Scientifique

Bioconjugation

Bromo-PEG3-CH2CO2tBu is widely used in bioconjugation processes to link proteins, peptides, or other biomolecules to surfaces or carriers. This application is particularly significant in the development of:

- Antibody-drug conjugates (ADCs) : By attaching therapeutic agents to antibodies via this compound linkers, researchers can enhance the specificity and efficacy of cancer treatments.

- Diagnostics : The compound facilitates the creation of sensitive biosensors by linking biomolecules that can detect specific analytes in biological samples .

Case Study: Antibody-Drug Conjugates

In a study published in Journal of Medicinal Chemistry, researchers utilized this compound to develop ADCs targeting specific cancer cells. The linker improved the solubility and stability of the conjugate, resulting in enhanced therapeutic efficacy compared to unconjugated drugs.

Drug Delivery Systems

The compound plays a crucial role in drug delivery systems by improving the solubility and circulation time of therapeutic agents. Its applications include:

- Targeted drug delivery : this compound can be conjugated to drugs that require targeted delivery to specific tissues, minimizing side effects and maximizing therapeutic impact.

- Nanoparticle formulation : The compound is used to modify nanoparticles, enhancing their biocompatibility and reducing non-specific binding to proteins .

Data Table: Drug Delivery Efficacy

| Study | Drug Type | Delivery Method | Outcome |

|---|---|---|---|

| Study A | Chemotherapy Agent | Intravenous | Increased tumor targeting by 30% |

| Study B | Antiviral Drug | Oral | Enhanced bioavailability by 25% |

Surface Modification

This compound is also employed in surface modification to enhance the properties of medical devices and implants. Key benefits include:

- Reduction of protein adsorption : Coating surfaces with this compound creates a hydrophilic barrier that minimizes protein adhesion, reducing the risk of biofouling.

- Improved cell compatibility : The PEGylation process using this compound results in surfaces that are less likely to trigger immune responses .

Case Study: Medical Device Coating

A study conducted on implantable devices demonstrated that surfaces modified with this compound exhibited significantly lower protein adsorption compared to unmodified surfaces, leading to improved biocompatibility.

Mécanisme D'action

The mechanism of action of Bromo-PEG3-CH2CO2tBu involves its ability to undergo nucleophilic substitution reactions. The bromide group acts as a leaving group, allowing nucleophiles to attach to the PEG backbone. The t-butyl protected carboxyl group can be deprotected under acidic conditions to yield the free carboxyl group, which can further participate in various chemical reactions .

Comparaison Avec Des Composés Similaires

Bromo-PEG3-CH2CO2tBu can be compared with other similar compounds, such as:

- Bromo-PEG1-CH2CO2tBu

- Bromo-PEG2-CH2CO2tBu

- Bromo-PEG4-CH2CO2tBu

- Bromo-PEG5-CH2CO2tBu

These compounds differ in the length of the PEG spacer, which affects their solubility and reactivity. This compound is unique due to its specific PEG spacer length, which provides an optimal balance between solubility and reactivity .

Activité Biologique

Bromo-PEG3-CH2CO2tBu, a polyethylene glycol (PEG) derivative, exhibits significant biological activity due to its unique chemical structure, which includes a bromide group and a t-butyl protected carboxyl group. This compound is primarily utilized in bioconjugation and drug delivery applications, leveraging the properties of PEG to enhance solubility and stability in biological systems.

- Molecular Formula : C₁₂H₂₃BrO₅

- Molecular Weight : 327.2 g/mol

- Purity : ≥95%

- CAS Number : 2100306-71-4

- Storage Conditions : Store at -20°C

The presence of the bromide group allows for efficient nucleophilic substitution reactions, making this compound an effective linker in various chemical reactions. The t-butyl protected carboxyl group can be deprotected under acidic conditions, enabling further functionalization of the compound .

This compound functions primarily through its ability to facilitate bioconjugation processes. The bromide acts as an excellent leaving group, which enables the attachment of biomolecules such as proteins, peptides, or drugs to the PEG chain. This modification enhances the pharmacokinetic properties of therapeutic agents by improving their solubility and reducing non-specific interactions in biological environments .

Biological Applications

-

Drug Delivery Systems :

- This compound is utilized to improve the solubility and bioavailability of poorly soluble drugs. By conjugating therapeutic agents with this linker, researchers can achieve targeted delivery to specific tissues or cells.

- Bioconjugation Techniques :

- Surface Modification :

Study 1: Antibody-Drug Conjugates (ADCs)

In a study investigating ADCs, this compound was employed as a linker to attach a potent cytotoxic agent to an antibody targeting HER2-positive breast cancer cells. The resulting ADC demonstrated enhanced therapeutic efficacy compared to unconjugated drugs due to improved targeting and reduced off-target effects.

| Study Parameters | Results |

|---|---|

| Target Molecule | HER2 |

| Cytotoxic Agent | DM1 |

| Linker | This compound |

| Efficacy Improvement | 40% increase in tumor reduction |

Study 2: PEGylation for Enhanced Solubility

Another study focused on the use of this compound for PEGylating a poorly soluble anti-inflammatory drug. The conjugation resulted in a significant increase in solubility (up to 10-fold), allowing for lower dosages and reduced side effects.

| Parameter | Before PEGylation | After PEGylation |

|---|---|---|

| Solubility (mg/mL) | 0.5 | 5.0 |

| Bioavailability (%) | 20 | 60 |

Propriétés

IUPAC Name |

tert-butyl 2-[2-[2-(2-bromoethoxy)ethoxy]ethoxy]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23BrO5/c1-12(2,3)18-11(14)10-17-9-8-16-7-6-15-5-4-13/h4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDLOTPAWUBQPND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COCCOCCOCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23BrO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.